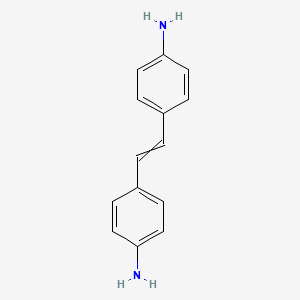
cyclopenta-1,3-diene;ruthenium(2+)
Übersicht
Beschreibung
Cyclopenta-1,3-diene;ruthenium(2+) is a compound that belongs to the class of metallocenes, which are compounds consisting of a metal sandwiched between two cyclopentadienyl anions. This particular compound features ruthenium as the central metal atom, coordinated with cyclopenta-1,3-diene ligands. Metallocenes, including those with ruthenium, are known for their stability and unique chemical properties, making them valuable in various fields of chemistry and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;ruthenium(2+) typically involves the reaction of ruthenium chloride with cyclopentadiene in the presence of a reducing agent. One common method is to react ruthenium trichloride with cyclopentadiene in the presence of a reducing agent such as zinc or sodium amalgam. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of cyclopenta-1,3-diene;ruthenium(2+) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta-1,3-diene;ruthenium(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange reactions using various ligands such as phosphines or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ruthenium oxides, while substitution reactions can yield a variety of ruthenium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Cyclopenta-1,3-diene;ruthenium(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Biology: The compound has been studied for its potential use in biological systems, including as a probe for studying metal-ligand interactions in proteins.
Medicine: Research is ongoing into the use of ruthenium complexes in cancer therapy due to their ability to interact with DNA and induce cell death.
Wirkmechanismus
The mechanism by which cyclopenta-1,3-diene;ruthenium(2+) exerts its effects involves coordination chemistry. The ruthenium center can coordinate with various ligands, allowing it to participate in a wide range of chemical reactions. In biological systems, the compound can interact with biomolecules such as DNA, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
Cyclopenta-1,3-diene;ruthenium(2+) can be compared with other metallocenes, such as:
Ferrocene: Contains iron as the central metal atom and is known for its stability and use in organic synthesis.
Nickelocene: Contains nickel and is used in catalysis and materials science.
Each of these compounds has unique properties that make them suitable for different applications. Cyclopenta-1,3-diene;ruthenium(2+) is unique due to the specific properties of ruthenium, including its ability to form stable complexes and participate in a wide range of chemical reactions .
Eigenschaften
Molekularformel |
C10H10Ru |
|---|---|
Molekulargewicht |
231.3 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;ruthenium(2+) |
InChI |
InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |
InChI-Schlüssel |
FZHCFNGSGGGXEH-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ru+2] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-Nitrobenzo[d]isothiazole](/img/structure/B8786164.png)




